Ethyl 5-amino-2,3-difluorobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-amino-2,3-difluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-9(13)6-3-5(12)4-7(10)8(6)11/h3-4H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUCOLAWBXUTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60734516 | |
| Record name | Ethyl 5-amino-2,3-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60734516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343140-21-5 | |
| Record name | Ethyl 5-amino-2,3-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60734516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 5 Amino 2,3 Difluorobenzoate
Established Synthetic Pathways and Literature Precedents
The conventional synthesis of Ethyl 5-amino-2,3-difluorobenzoate often relies on multi-step sequences starting from more common aromatic compounds. These methods are well-documented and are foundational in organic synthesis.
A common and established strategy involves the transformation of halogenated or nitro-substituted benzene (B151609) derivatives. These precursors are often commercially available and serve as versatile starting points.
One illustrative pathway begins with a halogenated aniline (B41778). For instance, a similar compound, ethyl 4-amino-3,5-difluorobenzoate, is synthesized from 4-bromo-2,6-difluoroaniline. nih.gov This type of synthesis typically involves a sequence of reactions:
Cyanation: The bromo group is replaced with a cyano (-CN) group, often using a reagent like copper(I) cyanide (CuCN) in a solvent such as dimethylformamide (DMF). nih.gov
Hydrolysis: The resulting benzonitrile (B105546) is then hydrolyzed to a carboxylic acid. This is commonly achieved by heating with a strong base like sodium hydroxide (B78521) (NaOH), followed by acidification. nih.goviucr.org
Esterification: The final step is the conversion of the carboxylic acid to its ethyl ester, as detailed in the next section.
Another fundamental approach utilizes a nitro precursor. The synthesis would start with a difluorinated nitrobenzene (B124822) derivative, such as 2,3-difluoro-5-nitrobenzoic acid. The critical step in this pathway is the reduction of the nitro group (-NO₂) to a primary amine (-NH₂). This transformation is a cornerstone of aromatic chemistry and can be achieved using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst or using metal-acid systems like tin or iron in hydrochloric acid. google.com A process for a related compound involves reducing a dinitroaniline derivative with sodium hydrosulfide. google.com Once the amino group is in place, the carboxylic acid can be esterified to yield the final product.
Table 1: Example Multi-Step Synthesis Strategy
| Step | Starting Material | Key Reagents | Intermediate/Product |
| 1 | Halogenated Difluoroaniline | Copper(I) Cyanide (CuCN), DMF | Amino-difluorobenzonitrile |
| 2 | Amino-difluorobenzonitrile | Sodium Hydroxide (NaOH), then HCl | Amino-difluorobenzoic acid |
| 3 | Amino-difluorobenzoic acid | Ethanol (B145695), Sulfuric Acid (H₂SO₄) | Ethyl amino-difluorobenzoate |
This table represents a general strategy based on analogous syntheses. nih.goviucr.org
The final step in many synthetic routes to this compound is the esterification of its corresponding carboxylic acid, 5-amino-2,3-difluorobenzoic acid.
Fischer-Speier Esterification is the most common and direct method. This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of ethanol, with a small amount of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). iajpr.com A documented procedure for a similar isomer, 4-amino-3,5-difluorobenzoic acid, involves dissolving the acid in ethanol with sulfuric acid and refluxing for several hours to achieve a high yield of the corresponding ethyl ester. nih.goviucr.org The reaction works by protonating the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the ethanol.
Transesterification is an alternative, though less direct, approach. This method involves converting one ester into another. For example, if the methyl ester of 5-amino-2,3-difluorobenzoic acid were available, it could be converted to the ethyl ester by heating it in ethanol with an acid or base catalyst. This equilibrium-driven process is pushed toward the desired product by using a large excess of ethanol. While viable, direct esterification of the carboxylic acid is typically more straightforward. researchgate.net
Advanced and Selective Synthetic Strategies
Modern synthetic chemistry focuses on developing more efficient, selective, and sustainable methods. These advanced strategies aim to reduce step counts, improve yields, and control regiochemistry precisely.
Achieving the correct substitution pattern on the benzene ring (2,3-difluoro and 5-amino) can be challenging. Regioselective reactions, which control where a functional group is introduced, are therefore highly valuable.
Regioselective Amination: Instead of carrying the amino group through a multi-step synthesis, it can be introduced at a later stage using targeted amination reactions. Copper-catalyzed amination procedures have been developed for the chemo- and regioselective coupling of amines with bromobenzoic acids. nih.govnih.govscispace.com These methods can tolerate free carboxylic acid groups, potentially simplifying the synthetic route by avoiding protection and deprotection steps. nih.govresearchgate.net For instance, a suitably substituted difluorobromobenzoic acid could potentially be aminated directly at the desired position, driven by the directing effects of the existing substituents and the choice of catalyst system.
Regioselective Fluorination: While less common for this specific target, advanced fluorination techniques are a major focus of modern organic chemistry. Electrophilic fluorinating agents could theoretically be used to introduce fluorine atoms onto a pre-existing aminobenzoate ring system, although controlling the regioselectivity to obtain the 2,3-difluoro pattern would be a significant challenge.
Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination is a powerful tool for coupling amines with aryl halides or pseudohalides (like triflates). nih.gov
This strategy could be applied to the synthesis of this compound by coupling Ethyl 5-bromo-2,3-difluorobenzoate with an ammonia (B1221849) surrogate or with ammonia itself under carefully controlled conditions. organic-chemistry.org The success of these reactions often depends on the choice of a specific phosphine (B1218219) ligand for the palladium catalyst, which is crucial for facilitating the catalytic cycle and preventing side reactions. organic-chemistry.orgsemanticscholar.org Researchers have developed highly specialized ligands, such as dialkyl biheteroaryl phosphines, that enable the amination of aryl halides with aqueous ammonia, which is a safer and more practical reagent than gaseous ammonia. organic-chemistry.org This approach offers a direct and modular route to the target molecule from a halogenated precursor.
Table 2: Catalytic Systems for C-N Bond Formation
| Catalyst/Ligand System | Substrate Type | Amine Source | Key Advantage |
| Palladium / KPhos | Aryl Halides | Aqueous Ammonia | Avoids gaseous ammonia, suppresses side reactions. organic-chemistry.org |
| Palladium / AdBippyPhos | Aryl Halides | Fluoroalkylamines | Effective for less basic amines, low catalyst loading. nih.gov |
| Copper / Cu₂O | Bromobenzoic Acids | Aliphatic/Aromatic Amines | High regioselectivity, tolerates free carboxylic acid. nih.gov |
| Nickel / DPPF | Aryl Fluorosulfonates | Alkyl/Aromatic Amines | Utilizes readily prepared fluorosulfonates from phenols. researchgate.net |
Applying green chemistry principles aims to make chemical manufacturing more sustainable by reducing waste, energy consumption, and the use of hazardous materials.
Atom Economy: Synthetic routes are designed to maximize the incorporation of atoms from the reactants into the final product. Catalytic reactions, such as the Buchwald-Hartwig amination, are inherently more atom-economical than stoichiometric reactions that generate large amounts of waste.
Use of Sustainable Resources: While the direct synthesis of this compound from biomass is not established, the precursors, such as aminobenzoic acids, are targets for biosynthesis. Researchers are exploring microbial fermentation routes using simple carbohydrates as feedstocks to produce aminobenzoic acid derivatives, offering a renewable alternative to petroleum-based starting materials. mdpi.comnih.gov
Safer Reagents and Solvents: A green approach would prioritize the use of less hazardous reagents. For example, using aqueous ammonia instead of gaseous ammonia in amination reactions improves safety. organic-chemistry.org Similarly, choosing safer solvents or developing catalyst systems that work in water can significantly reduce the environmental impact of a synthesis. researchgate.net
Process Optimization and Scalability Considerations for Synthesis
The industrial production of this compound necessitates a focus on process optimization to ensure economic viability, safety, and consistency. Key considerations in scaling up the synthesis from laboratory to production scale involve reaction conditions, raw material sourcing, and throughput.
One common synthetic route to aromatic amines is the reduction of the corresponding nitro compound. For a related compound, 2-nitro-3-ethylphenol, the reduction is carried out using hydrogen gas with a palladium on carbon (Pd/C) catalyst. Another approach involves using chemical reducing agents like iron powder in acidic conditions. Optimizing such a process for large-scale production of this compound would involve several factors:
Catalyst Efficiency and Loading: Minimizing the amount of precious metal catalyst (like palladium) without compromising reaction time or yield is a primary goal. This involves studying catalyst activity, potential for reuse, and sensitivity to impurities.
Reaction Kinetics: Understanding the reaction kinetics is crucial for determining the optimal temperature, pressure, and reactant concentrations. For instance, in the synthesis of a different heterocyclic compound, reaction times of 5-6 hours at temperatures between 75-90°C were found to be optimal. google.com
Solvent Selection: The choice of solvent impacts reaction rate, product solubility, and ease of downstream processing. Ethanol is often used in similar preparations. google.com For scalability, factors like solvent toxicity, cost, and ease of recovery and recycling are critical.
Heat and Mass Transfer: In large reactors, efficient heat and mass transfer are vital to maintain consistent reaction conditions and prevent runaway reactions. Proper agitation and reactor design are paramount.
Work-up and Product Isolation: The transition from laboratory-scale work-up (e.g., extractions with large volumes of solvent) to industrial-scale procedures (e.g., centrifugation, filtration) must be carefully planned to minimize waste and maximize product recovery.
A comparative look at a similar synthesis, that of 5-ethylpyridine-2,3-dicarboxylate, highlights the impact of reaction temperature on yield.
| Parameter | Laboratory Scale Example 1 | Optimized Scale Example 2 |
| Reactants | alpha-chloro methyl-oxalacetic ester, 2-ethyl acrylic aldehyde, ammonium (B1175870) acetate (B1210297) | alpha-chloro methyl-oxalacetic ester, 2-ethyl acrylic aldehyde, ammonium acetate |
| Solvent | Ethanol | Ethanol |
| Temperature | 85-90 °C | 75-80 °C |
| Reaction Time | 5-6 hours | 5-6 hours |
| Yield | 35.4% | 88.6% |
This table is based on the synthesis of 5-ethylpyridine-2,3-dicarboxylate and is illustrative of process optimization principles that could be applied to the synthesis of this compound. google.com
Isolation and Purification Methodologies
Achieving the high purity required for applications such as pharmaceutical synthesis, often greater than 99%, necessitates sophisticated isolation and purification techniques. lookchem.com
Chromatographic Techniques for Purity Enhancement
Column chromatography is a fundamental technique for purifying organic compounds. For aminobenzoic acid derivatives, silica (B1680970) gel is a common stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation of the desired product from impurities.
In the purification of a related isomer, ethyl 4-amino-3,5-difluorobenzoate, the crude product was passed through a silica gel plug using a mixture of dichloromethane (B109758) (CH₂Cl₂) and n-hexane (2:1) as the eluent. nih.gov This method is effective for removing non-polar impurities. For this compound, a similar strategy would likely be effective. High-Performance Liquid Chromatography (HPLC) is another powerful tool, not only for assessing purity but also for preparative-scale purification of high-value compounds. A typical HPLC method for a similar compound, 2-amino-3-ethyl-phenol, utilizes a C18 column with a mobile phase gradient of water (containing 0.1% trifluoroacetic acid) and acetonitrile.
| Technique | Stationary Phase | Mobile Phase / Eluent | Purpose |
| Column Chromatography | Silica Gel | Dichloromethane / n-Hexane (2:1) | Removal of non-polar impurities from crude product. nih.gov |
| HPLC | C18 | Water (0.1% TFA) / Acetonitrile | High-resolution purity analysis and preparative purification. |
Crystallization and Precipitation Protocols
Crystallization is a powerful and economical method for the final purification of solid compounds, often yielding material of very high purity. The process relies on the principle that the desired compound and its impurities have different solubilities in a given solvent or solvent mixture.
For fluorinated aromatic compounds, the presence of fluorine atoms can influence intermolecular interactions and thus the crystallization behavior. rsc.org In the case of ethyl 4-amino-3,5-difluorobenzoate, single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a dichloromethane solution over several days. nih.gov This suggests that dichloromethane is a suitable solvent for dissolving the compound and that controlled, slow removal of the solvent allows for the formation of a well-ordered crystal lattice, excluding impurities.
Another common technique is precipitation. In the synthesis of 4-amino-3,5-difluorobenzoic acid, a precursor to the ethyl ester, the product was precipitated from the reaction mixture by adjusting the pH to approximately 1 with concentrated HCl. nih.gov The resulting hydrochloride salt was then isolated. This acid-base chemistry can be a highly effective purification step.
A general crystallization protocol for a compound like this compound might involve:
Dissolving the crude material in a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture).
Filtering the hot solution to remove any insoluble impurities.
Allowing the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.
Isolating the crystals by filtration.
Washing the crystals with a small amount of cold solvent to remove any adhering impurities.
Drying the crystals under vacuum.
The choice of solvent is critical and often determined empirically. For a related compound, rinsing the crude product with a small amount of ethyl acetate was effective in yielding a precipitate. nih.gov
| Method | Solvent System | Procedure | Outcome |
| Slow Evaporation | Dichloromethane (DCM) | Dissolving the compound in DCM and allowing the solvent to evaporate slowly over several days. nih.gov | Formation of high-purity, plate-like crystals. nih.gov |
| Precipitation | Water / HCl | Adjusting the pH of an aqueous solution of the corresponding carboxylic acid with concentrated HCl. nih.gov | Precipitation of the hydrochloride salt, separating it from soluble impurities. nih.gov |
| Rinsing/Washing | Ethyl Acetate | Washing the crude solid with a minimal amount of cold ethyl acetate. nih.gov | Removal of soluble impurities, yielding a purer, precipitated product. nih.gov |
Reactivity and Reaction Mechanisms of Ethyl 5 Amino 2,3 Difluorobenzoate
Chemical Transformations of the Amino Group
The amino group in ethyl 5-amino-2,3-difluorobenzoate is a primary aromatic amine, which imparts characteristic reactivity to the molecule. It can readily undergo a variety of chemical reactions, including acylation, sulfonylation, diazotization, and condensation.
Acylation and Sulfonylation Reactions
The amino group can be acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions are typically carried out by treating the amine with an acyl chloride, acid anhydride, or sulfonyl chloride in the presence of a base. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct formed during the reaction. These transformations are significant as they can modify the electronic properties of the aromatic ring and serve as a protecting group for the amine. For example, the formation of an amide derivative can attenuate the activating character of the amine substituent. libretexts.org
Diazotization and Subsequent Aryl Coupling Reactions (e.g., Azobenzene (B91143) Formation)
One of the most important reactions of primary aromatic amines is diazotization. This process involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, at low temperatures. This reaction converts the amino group into a highly reactive diazonium salt.
The resulting aryl diazonium salt is a valuable intermediate that can undergo a variety of subsequent reactions. A prominent application is in azo coupling reactions, where the diazonium ion acts as an electrophile in an electrophilic aromatic substitution reaction with an activated aromatic ring. libretexts.org This leads to the formation of azo compounds, which are often highly colored and find use as dyes. libretexts.org
For instance, the diazotization of a related compound, ethyl 4-amino-3,5-difluorobenzoate, followed by a coupling reaction, has been used to synthesize diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate), an azobenzene derivative. nih.gov The general principle of this reaction involves the attack of the diazonium salt on an electron-rich coupling partner. nih.gov The reactivity of the diazonium salt allows for coupling reactions to occur under mild conditions. nih.gov These reactions can be used to form both symmetrical and unsymmetrical azo compounds. frontiersin.org
The general scheme for the formation of an azobenzene from an arylamine is as follows:
Diazotization: The arylamine is converted to a diazonium salt using nitrous acid.
Azo Coupling: The diazonium salt then reacts with a suitable coupling component, such as another aromatic amine or a phenol, to form the azo compound.
The stability and reactivity of the diazonium salt are influenced by the solvent and the presence of other functional groups on the aromatic ring. google.com
Condensation Reactions with Carbonyl Compounds
The amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. This reaction typically requires acid or base catalysis and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule.
These imine derivatives can be further modified or used as intermediates in the synthesis of various heterocyclic compounds. For example, they can be reduced to form secondary amines or participate in cyclization reactions. The specific conditions and outcomes of these condensation reactions depend on the nature of the carbonyl compound and the reaction conditions employed.
Reactions Involving the Ester Moiety
The ethyl ester group in this compound is also susceptible to chemical modification, providing another avenue for derivatization.
Hydrolysis and Amidation of the Ethyl Ester
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-amino-2,3-difluorobenzoic acid, under either acidic or basic conditions. epa.gov Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt.
Furthermore, the ester can undergo amidation by reacting with an amine to form an amide. This reaction, known as aminolysis, typically requires heating and may be catalyzed by acids or bases. The choice of the amine determines the structure of the resulting amide.
Reduction to Alcohol and Further Derivatizations
The ester group can be reduced to a primary alcohol, (5-amino-2,3-difluorophenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides a different functional group for further chemical modifications.
The resulting alcohol can undergo various reactions typical of primary alcohols, such as oxidation to an aldehyde or carboxylic acid, or conversion to an alkyl halide. These derivatizations further expand the synthetic utility of the original this compound molecule.
Strategic Utility of Ethyl 5 Amino 2,3 Difluorobenzoate in Advanced Organic Synthesis
Precursor in the Synthesis of Fluorinated Heterocyclic Systems
The dual functionality of the amino group and the ester, coupled with the activating and directing effects of the fluorine substituents, makes ethyl 5-amino-2,3-difluorobenzoate an ideal starting material for building fluorinated heterocyclic compounds.
The amino group of this compound serves as a key nucleophile for constructing various nitrogen-containing heterocycles. For instance, in the synthesis of fluorinated quinolines , this compound can undergo condensation reactions with β-dicarbonyl compounds or their equivalents, followed by thermal or acid-catalyzed cyclization in reactions analogous to the Gould-Jacobs or Combes quinoline (B57606) synthesis. The resulting difluoro-quinolone core is a common motif in various functional molecules.
Similarly, the synthesis of fluorinated pyrazoles can be achieved through multi-step sequences. nih.gov A common strategy involves the reaction of an aniline (B41778) derivative with hydrazine (B178648) or substituted hydrazines in the presence of a suitable dicarbonyl synthon. researchgate.net The reaction of this compound with hydrazine under appropriate conditions can lead to the formation of fluorinated aminopyrazoles, which are valuable intermediates in medicinal and materials chemistry. researchgate.netsci-hub.se The synthesis often proceeds via condensation to form a hydrazone, followed by an intramolecular cyclization. sci-hub.se The specific reaction pathway and resulting substitution pattern can be controlled by the choice of co-reactants and reaction conditions. dntb.gov.uaolemiss.edu
The table below illustrates a representative transformation for the synthesis of a pyrazole (B372694) ring system.
| Reactant A | Reactant B | Product Class | Significance |
| This compound | Hydrazine Hydrate | Fluorinated Aminopyrazole | Access to a key fluorinated heterocyclic core. |
The inherent structure of this compound is also conducive to the formation of polycyclic and fused ring systems. The synthesis of quinolines, as mentioned previously, is a primary example of creating a fused bicyclic system. Beyond this, intramolecular cyclization strategies can be employed. For example, if the ethyl ester is first converted to a different functional group, subsequent reactions can induce cyclization with the adjacent C-4 position of the ring, facilitated by the electronic influence of the fluorine atoms. The development of such polycyclic aromatic compounds is of interest in the field of organic electronics and materials science.
Building Block for Complex Fluorinated Aromatic Scaffolds
The distinct functional handles on this compound allow for its stepwise modification, enabling its use as a foundational unit for more complex fluorinated aromatic structures.
This compound is, by its nature, a fluorinated aniline derivative. However, its ester functionality can be readily transformed. Alkaline or acidic hydrolysis of the ethyl ester group leads to the formation of 5-amino-2,3-difluorobenzoic acid. This transformation converts the ester, which is often used to control reactivity or solubility, into a carboxylic acid group, which is a versatile handle for further synthetic elaborations, such as amide bond formation. An analogous transformation has been documented for the hydrolysis of ethyl 4-amino-3,5-difluorobenzoate to 4-amino-3,5-difluorobenzoic acid. nih.gov
Representative Hydrolysis Reaction
| Starting Material | Reagents | Product | Yield | Reference |
| 4-Amino-3,5-difluorobenzonitrile | 1. NaOH (1 M), Reflux | 4-Amino-3,5-difluorobenzoic acid | 84.2% | nih.gov |
| This compound | 1. NaOH, Heat; 2. HCl | 5-Amino-2,3-difluorobenzoic acid | N/A (Plausible) |
Note: The second entry represents a plausible, analogous reaction based on established chemical principles.
The amino group provides a direct pathway for integrating the difluorobenzoate moiety into larger molecular assemblies. A key example is the synthesis of fluorinated azobenzene (B91143) derivatives. Oxidation of the amino group of two molecules of a fluorinated aniline, such as an analogue ethyl 4-amino-3,5-difluorobenzoate, can induce a coupling reaction to form an azo bridge (-N=N-), resulting in a symmetrical biaryl system. nih.gov This method has been used to synthesize diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). nih.gov Such fluorinated azobenzenes are noted for their potential as photoresponsive materials. It has been demonstrated that these resulting biaryl structures can serve as precursors for creating photoresponsive main-chain oligomers. nih.gov
Synthesis of a Fluorinated Biaryl System
| Starting Material | Product | Significance | Reference |
| Ethyl 4-amino-3,5-difluorobenzoate | Diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) | Formation of a photoswitchable azobenzene biaryl scaffold. | nih.gov |
Contribution to the Synthesis of Specialized Reagents and Ligands (excluding those with direct clinical application)
Excluding direct clinical applications, this compound and its derivatives are instrumental in creating specialized reagents for research and materials science. The synthesis of fluorinated azobenzenes, as described above, is a prime example. nih.gov These molecules function as molecular photoswitches, where the reversible isomerization between the trans and cis forms can be controlled by light. Fluorination at the ortho-positions relative to the azo group has been shown to dramatically increase the thermal stability of the cis isomer, enhancing its utility as a switchable unit in smart materials, molecular machines, and photopharmacology research tools. nih.gov The ester groups on these azobenzene derivatives provide points for further chemical modification, allowing their incorporation into larger polymer chains or attachment to other molecular systems.
Role in Molecular Sculpting and Structure–Property Relationship Studies (excluding biological activity)
The strategic placement of substituents on an aromatic ring is a fundamental concept in medicinal chemistry and materials science, allowing for the fine-tuning of a molecule's three-dimensional shape and, consequently, its physical and chemical properties. This compound serves as an exemplary scaffold for investigating these structure-property relationships, where the interplay between the electron-donating amino group and the strongly electronegative fluorine atoms dictates the molecule's conformation and intermolecular interactions.
Detailed crystallographic studies of closely related isomers, such as ethyl 4-amino-3,5-difluorobenzoate, provide significant insights into the structural effects of the substituents, which can be extrapolated to the 5-amino-2,3-difluoro isomer. nih.gov The presence of two adjacent fluorine atoms, as in this compound, introduces significant electronic and steric perturbations. These fluorine atoms create a localized dipole moment and can influence the planarity of the benzene (B151609) ring, a phenomenon observed in fluorinated aromatic systems.
A comprehensive analysis of a structural analog, ethyl 4-amino-3,5-difluorobenzoate, through single-crystal X-ray diffraction has revealed specific details about its molecular geometry and intermolecular interactions. nih.goviucr.org These findings offer a strong predictive model for the behavior of this compound.
In the crystal structure of the analogous ethyl 4-amino-3,5-difluorobenzoate, the molecules are interconnected through N—H⋯O hydrogen bonds and C—H⋯F short contacts. nih.gov These interactions, along with π–π stacking, create a well-defined three-dimensional network. nih.gov The phenyl rings in the stacked structure are separated by a distance of 3.325 (3) Å, with a centroid-to-centroid distance of 3.490 (3) Å. nih.gov The presence of fluorine substituents is also noted to cause a distortion of the bond angles within the phenyl ring and contribute to a quinoidal character. nih.goviucr.org
The table below summarizes key structural data for ethyl 4-amino-3,5-difluorobenzoate, which serves as a pertinent reference for understanding the molecular sculpting of this compound. nih.gov
| Parameter | Value |
| C7=O1 bond length (Å) | 1.212 (4) |
| Interplanar distance between phenyl rings (Å) | 3.325 (3) |
| Distance between ring centroids (Å) | 3.490 (3) |
| Torsion angle C7—C6⋯N1—N2 in an azobenzene derivative (°) | 17.2 (3) |
| N1=N1′ bond distance in an azobenzene derivative (Å) | 1.252 (3) |
The study of such fluorinated aminobenzoates is crucial for developing a deeper understanding of how to engineer molecular properties. By strategically positioning fluorine atoms and other functional groups, it is possible to control the electronic distribution, conformational preferences, and intermolecular interactions of a molecule, thereby "sculpting" it for a specific application in advanced organic synthesis.
Advanced Spectroscopic and Structural Characterization Methodologies for Ethyl 5 Amino 2,3 Difluorobenzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular framework of Ethyl 5-amino-2,3-difluorobenzoate. By analyzing the spectra of different nuclei, specifically ¹H, ¹³C, and ¹⁹F, a complete structural assignment can be achieved.
Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis
Proton (¹H) NMR Spectroscopy provides information on the number of different types of protons and their neighboring atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl ester group, the aromatic ring protons, and the amino group protons.
Ethyl Group: The ethyl moiety gives rise to a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons, resulting from spin-spin coupling with each other.
Aromatic Protons: The disubstituted benzene (B151609) ring contains two protons. Their chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing ester and fluorine substituents. The coupling between these protons (H-H coupling) and with the neighboring fluorine atoms (H-F coupling) leads to more complex splitting patterns, likely doublets of doublets.
Amino Group: The two protons of the primary amine (-NH₂) typically appear as a broad singlet, though its chemical shift and appearance can be influenced by solvent, concentration, and temperature. nih.gov
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet (t) | 3H |
| -CH₂- (Ethyl) | 4.2 - 4.4 | Quartet (q) | 2H |
| -NH₂ | 3.5 - 5.0 | Broad Singlet (br s) | 2H |
| Aromatic H-4/H-6 | 6.5 - 7.5 | Multiplet (m) or (dd) | 2H |
Carbon (¹³C) NMR Spectroscopy , typically recorded with proton decoupling, reveals the number of chemically non-equivalent carbon atoms.
Ethyl Group Carbons: Two distinct signals are expected for the methyl and methylene carbons of the ethyl group.
Aromatic Carbons: The benzene ring will show six separate signals, as the substitution pattern renders all six carbons chemically distinct. The carbons directly bonded to fluorine (C-2 and C-3) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The chemical shifts are significantly affected by the attached substituents (amino, fluoro, and carboxyl groups). libretexts.orgoregonstate.edu
Carbonyl Carbon: The ester carbonyl carbon appears as a singlet at a characteristic downfield chemical shift, typically in the 160-170 ppm range.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| -C H₃ (Ethyl) | ~14 | |
| -C H₂- (Ethyl) | ~61 | |
| Aromatic Carbons | 110 - 155 | Six distinct signals expected. C-2 and C-3 will show large C-F coupling. |
| C =O (Ester) | 164 - 168 |
Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment Elucidation
Given the presence of two fluorine atoms, Fluorine (¹⁹F) NMR Spectroscopy is an essential technique for characterization. It provides direct information about the chemical environment of each fluorine atom.
Chemical Shifts: The two fluorine atoms at the C-2 and C-3 positions are chemically non-equivalent and are expected to produce two distinct signals in the ¹⁹F NMR spectrum.
Coupling: These signals will be split into complex multiplets due to coupling with each other (F-F coupling) and with the adjacent aromatic protons (H-F coupling). The magnitude of these coupling constants provides valuable information for assigning the signals to their specific positions on the aromatic ring. For the related compound 2-amino-4,5-difluorobenzoic acid, spectroscopic studies have been crucial for characterization. nih.gov
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are used to establish connectivity between atoms and definitively assemble the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. It would show a clear correlation between the methyl and methylene protons of the ethyl group and would help in assigning the coupled aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C NMR data, for instance, confirming which proton signal corresponds to which aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is critical for piecing together the molecular puzzle. Key correlations would include those from the methylene protons (-CH₂-) to the ester carbonyl carbon (C=O) and the C-1 aromatic carbon, as well as correlations from the aromatic protons to neighboring carbons, which helps to confirm the substitution pattern on the ring.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the various functional groups within the molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups. For related amino-ester compounds, IR spectroscopy has been used to identify key vibrations such as those from amino and carbonyl groups. nih.gov
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |
| Alkyl C-H | C-H Stretch | 2850 - 3000 | Medium-Weak |
| Ester (-C=O) | C=O Stretch | 1700 - 1730 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Variable |
| Aryl Fluoride | C-F Stretch | 1100 - 1300 | Strong |
| Ester C-O | C-O Stretch | 1000 - 1300 | Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to polar bond vibrations, Raman is more sensitive to vibrations of non-polar and symmetric bonds.
Aromatic Ring: The symmetric "ring breathing" vibrations of the benzene ring typically produce a strong signal in the Raman spectrum.
C-F Bonds: The carbon-fluorine bond vibrations are also expected to be Raman active.
C=O Group: The carbonyl stretch is generally weaker in Raman spectra compared to IR.
Studies on structurally similar molecules, such as 2-amino-4,5-difluorobenzoic acid, have successfully employed both FT-Raman and FT-IR spectroscopy to perform detailed vibrational analysis, underscoring the utility of these combined techniques. nih.gov
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental tool for confirming the identity and structural integrity of this compound. It provides a precise measurement of the molecular weight and offers clues to the molecule's structure through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places), HRMS allows for the determination of a precise molecular formula. For this compound, the molecular formula is C₉H₉F₂NO₂. The theoretical exact mass can be calculated and compared to the experimentally measured value, providing strong evidence of the compound's identity and purity. This level of precision is essential to differentiate it from other potential compounds that may have the same nominal mass.
While specific experimental HRMS data for this compound is not publicly available, the analysis would be expected to confirm the calculated monoisotopic mass of 201.0601 g/mol .
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an effective method for analyzing the purity of this compound and elucidating its structure. nih.govnih.gov In a typical GC-MS analysis, the sample is volatilized and separated from impurities on a GC column before entering the mass spectrometer. researchgate.netlabrulez.com
Upon ionization, usually by electron impact (EI), the molecule fragments in a predictable and reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. For this compound, the fragmentation is dictated by its functional groups: the ethyl ester and the aminodifluorophenyl ring. Key expected fragmentation patterns include:
Loss of the ethoxy radical (-•OCH₂CH₃): Cleavage of the ester C-O bond would result in a prominent acylium ion. This is a common fragmentation pathway for ethyl esters. pharmacy180.com
Loss of ethylene (B1197577) (C₂H₄): A McLafferty rearrangement could lead to the loss of a neutral ethylene molecule, resulting in a radical cation of 5-amino-2,3-difluorobenzoic acid.
Loss of the entire ester group: Fragmentation may also involve cleavage that leads to the loss of the -COOCH₂CH₃ group.
These fragmentation pathways provide confirmatory evidence for the different structural components of the molecule.
Table 1: Expected Key Mass Fragments for this compound
| Fragment Structure | Lost Neutral/Radical | Expected m/z |
| [C₉H₉F₂NO₂]⁺• (Molecular Ion) | - | 201 |
| [C₇H₄F₂NO]⁺ | •OCH₂CH₃ | 156 |
| [C₇H₅F₂NO₂]⁺• | C₂H₄ | 173 |
| [C₆H₄F₂N]⁺ | •COOCH₂CH₃ | 128 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography offers definitive insight into the three-dimensional structure of a molecule in its solid state, revealing precise details about bond lengths, bond angles, molecular conformation, and the arrangement of molecules in the crystal lattice. While the crystal structure for this compound itself is not publicly documented, a comprehensive study of its close isomer, ethyl 4-amino-3,5-difluorobenzoate , provides a strong basis for understanding its likely structural characteristics. nih.goviucr.org
Single-crystal X-ray diffraction analysis of the isomer, ethyl 4-amino-3,5-difluorobenzoate, reveals key structural parameters that are likely to be mirrored in the 5-amino-2,3-difluoro analogue. nih.gov The analysis shows that the phenyl ring is essentially planar, with the substituents causing minor distortions in bond angles. For instance, the C-C-C angles within the ring vary due to the electronic effects of the highly electronegative fluorine atoms. iucr.org
Table 2: Selected Crystallographic Data for the Isomer Ethyl 4-amino-3,5-difluorobenzoate
| Parameter | Value | Reference |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| C=O Bond Length | 1.212(4) Å | iucr.org |
| C-O (ester) Bond Length | 1.345(4) Å | nih.gov |
The crystal packing of aromatic compounds is heavily influenced by non-covalent intermolecular interactions. In the solid state of the analogous ethyl 4-amino-3,5-difluorobenzoate, several key interactions are observed, which are anticipated to be present in the crystal structure of this compound as well. nih.gov
Hydrogen Bonding: The primary amino group (-NH₂) acts as a hydrogen-bond donor, while the carbonyl oxygen of the ester group (C=O) and the fluorine atoms act as acceptors. In the crystal of the isomer, strong N—H···O hydrogen bonds link molecules into chains. nih.govresearchgate.net Weaker N—H···F and C—H···F interactions also contribute to the stability of the three-dimensional network. nih.gov
π-Stacking: The electron-rich aromatic rings participate in π-stacking interactions. In the 4-amino-3,5-difluoro isomer, the phenyl rings of adjacent molecules overlap with an interplanar distance of 3.3573(8) Å, indicating a significant stabilizing interaction. nih.gov
These combined interactions create a robust and stable crystalline solid. The specific arrangement of these interactions dictates the macroscopic properties of the material, such as its melting point and solubility.
Theoretical and Computational Chemistry Studies of Ethyl 5 Amino 2,3 Difluorobenzoate
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular system to yield information about its electronic structure, geometry, and energy.
Density Functional Theory (DFT) Calculations of Molecular Geometry and Energy
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the molecular geometry and energy of chemical compounds. In a typical DFT study of ethyl 5-amino-2,3-difluorobenzoate, the first step would be to perform a geometry optimization. This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable three-dimensional structure.
The calculations would yield key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a related compound, ethyl 4-amino-3,5-difluorobenzoate, the experimentally determined C=O bond length in the ester group is approximately 1.212 Å. nih.gov A DFT calculation for this compound would be expected to yield a similar value. The planarity of the benzene (B151609) ring and the orientation of the amino and ethyl ester groups relative to the ring would also be determined.
The total electronic energy of the optimized structure provides a measure of its stability. Furthermore, by calculating the energies of different possible conformations (rotational isomers), the most stable conformer can be identified.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. wikipedia.org A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For aromatic compounds, the presence of substituents like amino and fluoro groups significantly influences the energies of these frontier orbitals.
A DFT calculation would provide the energies of the HOMO and LUMO, as well as their spatial distribution over the molecule. This would allow for the prediction of the most likely sites for electrophilic and nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Data
| Parameter | Description | Illustrative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.0 to 5.0 |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. They are not the result of specific calculations on this compound.
Electrostatic Potential Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red colors typically represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.
For this compound, an MEP map would likely show negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amino group, due to the presence of lone pairs of electrons. The fluorine atoms would also contribute to regions of negative potential. Conversely, the hydrogen atoms of the amino group and the ethyl group would exhibit positive potential. The MEP map provides a valuable tool for predicting intermolecular interactions, such as hydrogen bonding. wikipedia.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and conformational flexibility of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements over time.
An MD simulation of this compound, typically in a solvent like water or ethanol (B145695), would reveal the rotational dynamics of the ethyl ester and amino groups. It would also show how the molecule interacts with its environment and explores different conformations. This information is crucial for understanding how the molecule might bind to a biological target or how it behaves in solution.
Computational Modeling of Reaction Mechanisms and Transition States
Theoretical chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. For this compound, computational modeling could be used to study various reactions, such as its synthesis or its potential metabolic pathways.
For example, the synthesis of this compound likely involves the esterification of 5-amino-2,3-difluorobenzoic acid. Computational modeling could be used to investigate the mechanism of this reaction, including the role of an acid catalyst, by mapping out the entire reaction pathway and identifying the key transition states.
In Silico Design of Novel Derivatives with Enhanced Synthetic Utility
The strategic modification of lead compounds to enhance their properties is a cornerstone of modern chemical synthesis and drug discovery. For this compound, a versatile building block, in silico computational methods offer a powerful toolset for the rational design of novel derivatives. These computational approaches allow for the prediction of molecular properties and reactivity, thereby guiding synthetic efforts toward derivatives with improved characteristics for specific applications. The primary goal of such in silico studies is to introduce targeted modifications to the parent structure to enhance its synthetic utility, for instance, by modulating its reactivity, introducing new reactive sites, or improving its regioselectivity in subsequent reactions.
Theoretical and computational chemistry provides a framework for understanding the structure-property relationships of this compound and its potential derivatives. By employing a range of computational techniques, it is possible to screen a virtual library of candidate molecules and prioritize those with the most promising features for synthesis. This approach accelerates the development of new chemical entities and reduces the experimental workload.
The in silico design process for novel derivatives of this compound typically involves several key stages. Initially, the electronic and structural properties of the parent molecule are thoroughly characterized using computational methods. This baseline understanding is then used to inform the design of new derivatives with specific modifications. These modifications can include the introduction of various functional groups at different positions on the aromatic ring or the modification of the existing amino and ester moieties.
A critical aspect of the in silico design is the evaluation of how these structural changes impact the synthetic utility of the molecule. For example, the introduction of electron-withdrawing or electron-donating groups can significantly alter the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution reactions. Similarly, the incorporation of a new functional group can open up new avenues for chemical transformations, allowing for the construction of more complex molecular architectures.
The following sections detail the computational methodologies and findings related to the in silico design of novel derivatives of this compound with enhanced synthetic utility.
Proposed Derivatives and Rationale for Design
A series of novel derivatives of this compound were designed in silico to explore the impact of structural modifications on their electronic properties and potential synthetic utility. The design strategy focused on introducing substituents at the C4 and C6 positions of the benzene ring, as well as modifying the amino group. The rationale behind these modifications is to modulate the electron density of the aromatic system and to introduce new reactive handles for further chemical transformations.
The selection of substituents was guided by the principles of physical organic chemistry, aiming to cover a range of electronic effects (electron-donating and electron-withdrawing) and steric demands. The proposed derivatives are listed in the table below, along with the rationale for their design.
| Derivative ID | Proposed Structure | Rationale for Design |
| ED-1 | Ethyl 5-amino-2,3-difluoro-4-methylbenzoate | Introduction of an electron-donating methyl group to increase the nucleophilicity of the aromatic ring. |
| EW-1 | Ethyl 5-amino-4-cyano-2,3-difluorobenzoate | Introduction of a strong electron-withdrawing cyano group to decrease the nucleophilicity of the ring and potentially activate other positions. |
| ED-2 | Ethyl 5-amino-2,3-difluoro-6-methoxybenzoate | Introduction of an electron-donating methoxy (B1213986) group at a different position to investigate regiochemical effects. |
| EW-2 | Ethyl 5-amino-2,3-difluoro-6-nitrobenzoate | Introduction of a strong electron-withdrawing nitro group to significantly alter the electronic properties of the molecule. |
| AM-1 | Ethyl 5-acetamido-2,3-difluorobenzoate | Acylation of the amino group to reduce its activating effect and to introduce a potential site for further functionalization. |
| AM-2 | Ethyl 5-(dimethylamino)-2,3-difluorobenzoate | Alkylation of the amino group to increase its electron-donating strength. |
Computational Evaluation of Designed Derivatives
The designed derivatives were subjected to computational evaluation using Density Functional Theory (DFT) calculations to predict their key electronic and structural properties. Parameters such as the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO gap, and the calculated dipole moment were determined. These parameters provide insights into the reactivity and polarity of the molecules.
The results of the computational evaluation are summarized in the following data table.
| Derivative ID | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound (Parent) | -5.89 | -0.98 | 4.91 | 3.45 |
| ED-1 | -5.75 | -0.92 | 4.83 | 3.62 |
| EW-1 | -6.21 | -1.54 | 4.67 | 5.89 |
| ED-2 | -5.68 | -0.89 | 4.79 | 3.81 |
| EW-2 | -6.45 | -1.87 | 4.58 | 6.24 |
| AM-1 | -6.15 | -1.21 | 4.94 | 4.12 |
| AM-2 | -5.52 | -0.81 | 4.71 | 3.98 |
The data indicates that the introduction of electron-donating groups (ED-1, ED-2, AM-2) generally leads to an increase in the HOMO energy, suggesting an enhanced nucleophilicity of the aromatic ring. Conversely, electron-withdrawing groups (EW-1, EW-2, AM-1) lower the HOMO energy, indicating a decrease in nucleophilicity. The HOMO-LUMO gap, which is an indicator of chemical reactivity, is also modulated by the substituents. A smaller HOMO-LUMO gap generally implies higher reactivity.
Predicted Enhancement of Synthetic Utility
The in silico designed modifications are predicted to enhance the synthetic utility of this compound in several ways.
Modulation of Reactivity for Aromatic Substitution: The introduction of electron-donating groups, as in derivatives ED-1 and ED-2 , is expected to activate the aromatic ring towards electrophilic substitution reactions. This could facilitate reactions such as nitration, halogenation, or Friedel-Crafts reactions at specific positions, which might be sluggish or unselective with the parent compound. Conversely, the strong deactivating effect of the nitro group in EW-2 could allow for selective nucleophilic aromatic substitution reactions.
Introduction of New Reaction Handles: The cyano group in derivative EW-1 serves as a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, thereby providing access to a wide range of other functionalities. Similarly, the acetyl group in AM-1 could be further functionalized.
Altered Regioselectivity: The position of the new substituent is predicted to influence the regioselectivity of subsequent reactions. For example, the directing effects of the substituents in ED-1 , EW-1 , ED-2 , and EW-2 would guide incoming electrophiles or nucleophiles to specific positions on the aromatic ring, offering greater control over the synthesis of complex molecules.
Fine-tuning of Physicochemical Properties: The modifications also alter the physicochemical properties of the molecule, such as polarity, as indicated by the calculated dipole moments. This can be advantageous for optimizing solubility in different solvent systems or for improving chromatographic separation of products.
Emerging Trends and Future Research Directions
Development of More Sustainable and Atom-Economical Synthetic Approaches
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For compounds like Ethyl 5-amino-2,3-difluorobenzoate, this involves moving away from traditional synthetic methods that often rely on harsh conditions and stoichiometric reagents.
Research Findings: Current synthetic routes to similar fluorinated aminobenzoates can involve multi-step processes using strong acids and high temperatures, such as refluxing a precursor with sulfuric acid in ethanol (B145695). nih.goviucr.org While effective, these methods present environmental and safety challenges. An emerging alternative is the use of biocatalysis. For instance, research has demonstrated the production of benzoate (B1203000) from renewable resources like glucose and glycerol (B35011) using engineered strains of Pseudomonas taiwanensis. nih.gov This highlights a potential bio-based pathway for producing the core benzoate structure. Furthermore, studies on the anaerobic transformation of phenols to benzoates using microbial consortia are helping to elucidate enzymatic mechanisms that could be harnessed for synthesis. nih.gov Another key strategy is the adoption of atom-economical reactions, such as multicomponent reactions (MCRs), which combine three or more starting materials in a single step, minimizing waste by incorporating the majority of the atoms from the reactants into the final product. mdpi.com
Table 1: Comparison of Synthetic Approaches for Benzoate Derivatives
| Feature | Traditional Synthesis (e.g., Fischer Esterification) | Emerging Sustainable Approaches |
|---|---|---|
| Starting Materials | Often petroleum-derived | Renewable feedstocks (e.g., glucose, glycerol) nih.gov |
| Catalysts/Reagents | Strong mineral acids (e.g., H₂SO₄), stoichiometric reagents nih.goviucr.org | Enzymes, whole-cell biocatalysts, catalytic reagents nih.gov |
| Reaction Conditions | High temperatures, prolonged heating (reflux) nih.goviucr.org | Mild conditions (e.g., room temperature, aqueous media) |
| Atom Economy | Moderate to low; often produces by-products | High, especially in multicomponent reactions mdpi.com |
| Environmental Impact | Higher energy consumption, hazardous waste generation | Lower energy footprint, biodegradable waste |
Future research will likely focus on developing enzymatic or microbial routes for the amination and fluorination steps, aiming for a fully biosynthetic pathway to fluorinated aromatics.
Exploration of Novel Reactivity Modes and Multi-Component Reactions
The amino group and the activated aromatic ring of this compound are prime targets for exploring novel chemical transformations. Multicomponent reactions (MCRs) are particularly promising as they allow for the rapid construction of complex molecules from simple precursors in a single, efficient step. mdpi.com
Research Findings: MCRs are powerful tools for creating structural diversity. mdpi.com The primary amine of this compound makes it an ideal candidate for classic MCRs like the Ugi or Biginelli reactions. For example, it could react with an aldehyde, an isocyanide, and a carboxylic acid in a Ugi four-component reaction to generate complex peptide-like structures. Recent advances in MCRs include the use of novel reagents and catalysts to access unique molecular scaffolds. For instance, three-component reactions involving 5-aminopyrazoles, aldehydes, and pyruvic acid have been used to synthesize pyrazolopyridine derivatives. mdpi.com The exploration of reactions involving diazo reagents also opens up new avenues for creating nitrogen-containing heterocycles. mdpi.com The divergent application of amino-functionalized heterocycles, such as 5-amino-isoxazoles, to build diverse molecular architectures through controllable reaction pathways further illustrates the potential for discovering new reactivity modes. rsc.org
Table 2: Potential Multicomponent Reactions for this compound
| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Potential Product Class |
|---|---|---|---|---|---|
| Ugi Reaction | This compound | Aldehyde | Isocyanide | Carboxylic Acid | α-Acylamino Amide Derivatives |
| Biginelli Reaction | Urea/Thiourea | Aldehyde | Ethyl Acetoacetate (analogue) | N/A | Dihydropyrimidinone Derivatives |
| Hantzsch Reaction | This compound (as ammonia (B1221849) source) | Aldehyde | 2 equiv. β-Ketoester | N/A | Dihydropyridine Derivatives |
| Povarov Reaction | This compound | Aldehyde | Activated Alkene | N/A | Tetrahydroquinoline Derivatives |
Future work will involve screening this compound in a wide array of MCRs with diverse inputs to generate novel libraries of highly functionalized and potentially bioactive compounds.
Expanding the Chemical Space of Derivatized Fluorinated Benzoates
The introduction of fluorine atoms into organic molecules can dramatically influence their properties, including pKa, metabolic stability, and cell permeability, making fluorinated compounds highly sought after in drug discovery and materials science. Expanding the chemical space around the this compound core is a key area of research.
Research Findings: The strategic derivatization of fluorinated building blocks is a powerful method for creating new molecular entities with unique functions. nih.gov For example, a synthetic protocol using an analogue, ethyl 4-amino-3,5-difluorobenzoate, has been reported to produce a complex azobenzene (B91143) derivative. nih.goviucr.org This new molecule exhibits photoresponsive behavior, with potential applications in photopharmacology and smart materials. nih.gov The fluorination of the azobenzene rings was shown to significantly increase the thermal stability of its cis isomer. nih.gov This demonstrates how the core fluorinated benzoate structure can be elaborated into advanced functional materials. Furthermore, synthetic biology approaches are emerging that use engineered pathways to incorporate fluorine into complex natural product scaffolds, offering a biological route to expand the chemical space of organofluorines. nih.gov
Table 3: Influence of Fluorine Substitution on Molecular Properties
| Property | Effect of Fluorination | Rationale |
|---|---|---|
| Metabolic Stability | Often increased | The C-F bond is strong and blocks sites of oxidative metabolism by cytochrome P450 enzymes. |
| Acidity/Basicity (pKa) | Can be significantly altered | Fluorine is highly electronegative, withdrawing electron density and affecting the acidity of nearby protons or the basicity of amino groups. |
| Lipophilicity | Increased | A single fluorine atom can increase lipophilicity, potentially improving membrane permeability. |
| Conformation | Can induce specific conformations | The gauche effect, a stabilizing interaction between adjacent fluorine and other groups, can control molecular shape. nih.gov |
| Binding Interactions | Can form unique non-covalent bonds | Fluorine can act as a hydrogen bond acceptor and participate in dipole-dipole interactions within protein binding pockets. |
The goal is to use this compound as a platform to systematically generate derivatives and explore how modifications at the amino, ester, and aromatic positions fine-tune the properties for specific applications.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers significant advantages over traditional batch synthesis. beilstein-journals.org These benefits include enhanced heat and mass transfer, precise temperature control, and improved safety, particularly for highly exothermic or sensitive reactions. nih.gov
Research Findings: The integration of flow reactors with automated systems is revolutionizing chemical synthesis. nih.gov This approach allows for rapid reaction optimization, streamlined work-up, and on-demand production of chemical compounds. For the synthesis of fluorinated aromatics, flow chemistry can enable the use of reaction conditions that are difficult to control in batch reactors, potentially leading to the discovery of new reactivity. rsc.org The modular nature of flow systems allows for the coupling of multiple reaction, separation, and analysis steps into a single, automated workflow. This can dramatically accelerate the synthesis and testing of libraries of derivatives made from this compound.
Table 4: Comparison of Batch vs. Flow Synthesis
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent due to high surface-area-to-volume ratio in microreactors. beilstein-journals.orgnih.gov |
| Mixing | Often inefficient, relies on mechanical stirring | Efficient due to short diffusion distances. nih.gov |
| Scalability | Challenging; reaction performance can change | Simpler; achieved by running the system for a longer time ("scaling out"). |
| Safety | Higher risk with hazardous reagents or exotherms | Inherently safer due to small reaction volumes at any given time. nih.gov |
| Automation | Difficult to fully automate | Easily integrated with pumps, sensors, and software for full automation. beilstein-journals.org |
Future efforts will focus on designing a fully automated platform that uses this compound as a starting material to synthesize, purify, and screen a diverse set of compounds with minimal human intervention.
Advanced Spectroscopic and Computational Integration for Real-time Reaction Monitoring
To fully realize the potential of automated synthesis, real-time analytical techniques are essential. The integration of advanced spectroscopic methods with computational modeling provides a powerful tool for understanding reaction mechanisms, monitoring progress, and ensuring product quality.
Research Findings: Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for online reaction monitoring. rsc.org Recent developments in benchtop NMR have made it possible to monitor reactions involving fluorine (¹⁹F NMR) in real-time, which is ideal for optimizing the synthesis of fluorinated products and enhancing sustainability by minimizing waste. magritek.com Ultrafast 2D NMR techniques can even be used under flow conditions to provide detailed kinetic and mechanistic information in seconds. rsc.org These spectroscopic techniques can be coupled with computational chemistry. For example, Hirshfeld surface analysis can be used to investigate intermolecular interactions in the solid state. nih.gov Theoretical studies can also predict spectroscopic properties and help interpret complex experimental data. researchgate.net This synergy allows for the creation of a digital twin of the reaction, where real-time data is used to continuously update a computational model, which in turn suggests optimal conditions.
Table 5: Advanced Techniques for Reaction Analysis and Monitoring
| Technique | Application in Synthesis | Key Advantages |
|---|---|---|
| Flow NMR (¹H, ¹³C, ¹⁹F) | Real-time monitoring of reactant consumption and product formation. nih.govmagritek.com | Provides detailed structural information, non-destructive, allows for kinetic analysis. |
| Ultrafast 2D NMR | Mechanistic investigation, detection of short-lived intermediates. rsc.org | Acquires a complete 2D spectrum in under a second. |
| Flow IR Spectroscopy | Tracking changes in functional groups during a reaction. | High sensitivity to specific bonds (e.g., C=O, N-H), fast response time. |
| Mass Spectrometry (MS) | On-line identification of products and by-products. | High sensitivity and specificity for molecular weight determination. |
| Computational Modeling | Predicting reaction outcomes, interpreting spectroscopic data, optimizing parameters. nih.govresearchgate.net | Provides mechanistic insights, reduces the number of experiments needed. |
The ultimate goal is to create a self-optimizing "smart reactor" that uses a feedback loop between real-time spectroscopic analysis and computational models to autonomously discover the best conditions for synthesizing novel derivatives of this compound.
Q & A
Q. How does pH affect the amino group’s nucleophilicity in mechanistic studies?
- Methodological Answer : Under acidic conditions (pH < 3), the amino group is protonated, reducing nucleophilicity. In basic conditions (pH > 9), deprotonation enhances reactivity. Kinetic studies using stopped-flow spectroscopy or NMR isotope effects can quantify pH-dependent behavior, as seen in analogs like 5-amino-2,3-dihydrophthalazinediones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
